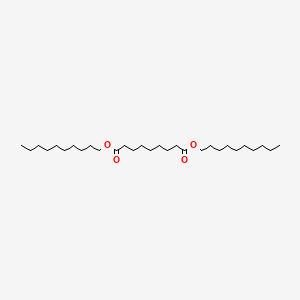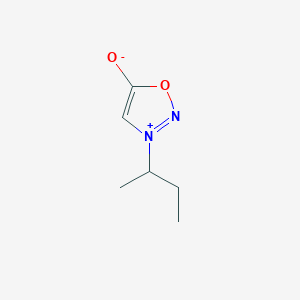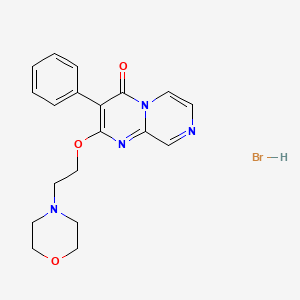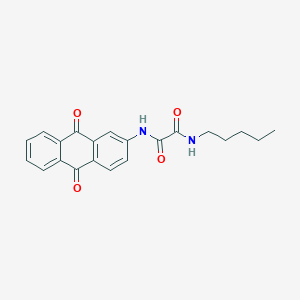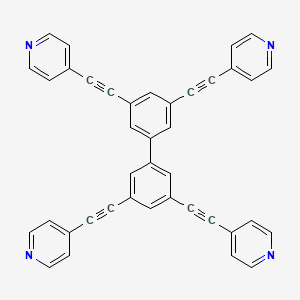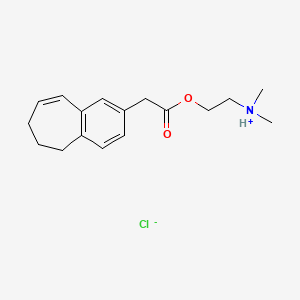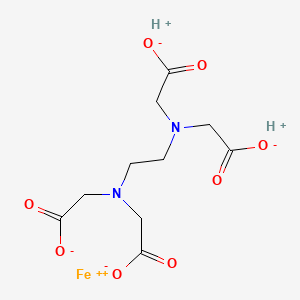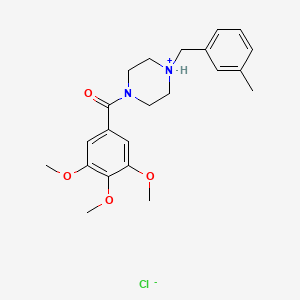
Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate is a chemical compound with the molecular formula C13H7Cl3NO4 It is known for its complex structure, which includes a phenol group substituted with nitro and chloro groups, and a phenylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate typically involves the nitration and chlorination of phenol, followed by the introduction of the phenylcarbamate group. The process can be summarized as follows:
Nitration: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Chlorination: The nitrated phenol is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chloro groups at the 3, 4, and 6 positions.
Carbamate Formation: The chlorinated nitrophenol is reacted with phenyl isocyanate to form the phenylcarbamate group.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The phenylcarbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carbamic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other nucleophiles.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 2-amino-3,4,6-trichlorophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Hydrolysis: Phenol, 2-nitro-3,4,6-trichloro- and phenylcarbamic acid.
Aplicaciones Científicas De Investigación
Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate involves its interaction with biological molecules. The nitro and chloro groups can participate in redox reactions and form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The phenylcarbamate group may also interact with specific receptors or enzymes, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,4,6-trichloro-: Similar structure but lacks the nitro and phenylcarbamate groups.
Phenol, 2-nitro-4,6-dichloro-: Similar structure but with fewer chloro groups.
Phenol, 2-nitro-3,4,6-trichloro-: Lacks the phenylcarbamate group.
Uniqueness
Phenol, 2-nitro-3,4,6-trichloro-, phenylcarbamate is unique due to the presence of both nitro and phenylcarbamate groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
14572-56-6 |
|---|---|
Fórmula molecular |
C13H7Cl3N2O4 |
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
(3,4,6-trichloro-2-nitrophenyl) N-phenylcarbamate |
InChI |
InChI=1S/C13H7Cl3N2O4/c14-8-6-9(15)12(11(10(8)16)18(20)21)22-13(19)17-7-4-2-1-3-5-7/h1-6H,(H,17,19) |
Clave InChI |
JHRWACNGISVENE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




